molecular formula C17H19NO2 B5192639 Methyl 3-(benzhydrylamino)propanoate

Methyl 3-(benzhydrylamino)propanoate

Cat. No.: B5192639
M. Wt: 269.34 g/mol
InChI Key: LRVCJVAZSWBRAM-UHFFFAOYSA-N
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Description

Methyl 3-(benzhydrylamino)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(benzhydrylamino)propanoate typically involves the esterification of 3-(benzhydrylamino)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzhydrylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzhydrylamino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 3-(benzhydrylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzhydrylamine moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester used as a solvent.

    Ethyl acetate: Another ester commonly used in the production of perfumes and flavoring agents.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

Uniqueness

Methyl 3-(benzhydrylamino)propanoate is unique due to the presence of the benzhydrylamine moiety, which imparts specific chemical and biological properties not found in simpler esters like methyl acetate or ethyl acetate. This uniqueness makes it valuable in specialized applications, particularly in scientific research and drug development.

Properties

IUPAC Name

methyl 3-(benzhydrylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-16(19)12-13-18-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17-18H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVCJVAZSWBRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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